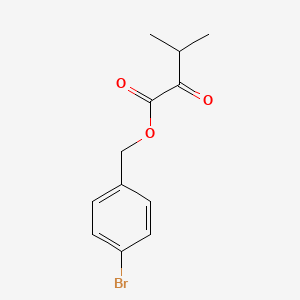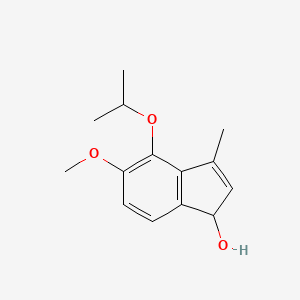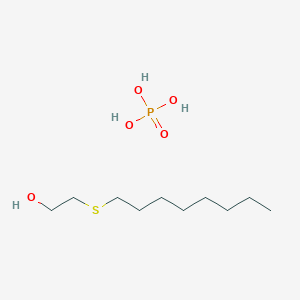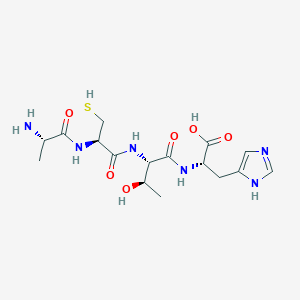
3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dimethoxyphenyl group and a pyridinyl group connected through a propenone linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 4-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group in the propenone linkage can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activities.
Biology: In biological research, chalcones like 3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one are studied for their potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, chalcones are explored for their use in the development of new materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
類似化合物との比較
- 3-(2,4-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one
- 3-(3,4-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one
- 3-(2,3-Dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
Comparison: While these compounds share structural similarities, the position of the methoxy groups and the pyridinyl group can significantly influence their chemical reactivity and biological activities. For example, the position of the methoxy groups can affect the compound’s ability to undergo electrophilic substitution reactions, and the position of the pyridinyl group can influence its binding affinity to molecular targets.
特性
CAS番号 |
851663-31-5 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
3-(2,3-dimethoxyphenyl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-15-5-3-4-13(16(15)20-2)6-7-14(18)12-8-10-17-11-9-12/h3-11H,1-2H3 |
InChIキー |
NSAHTJCDTKYCTM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)



![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)



![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
